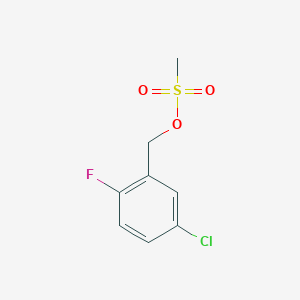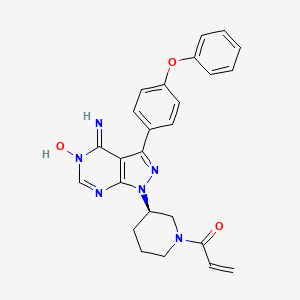
Ibrutinib N1-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibrutinib N1-Oxide is a derivative of ibrutinib, a well-known Bruton’s tyrosine kinase inhibitor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ibrutinib N1-Oxide involves several steps, starting from the precursor ibrutinib. The key step is the oxidation of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine ring. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ibrutinib N1-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction is the oxidation of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine ring.
Reduction: It can be reduced back to ibrutinib under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: this compound.
Reduction: Ibrutinib.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ibrutinib N1-Oxide has several scientific research applications:
Wirkmechanismus
Ibrutinib N1-Oxide exerts its effects by inhibiting Bruton’s tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway. This inhibition disrupts the proliferation and survival of malignant B cells. The compound binds covalently to the cysteine residue in the active site of the kinase, leading to irreversible inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibrutinib: The parent compound, also a Bruton’s tyrosine kinase inhibitor.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity.
Zanubrutinib: Another Bruton’s tyrosine kinase inhibitor with enhanced potency and selectivity.
Uniqueness
Ibrutinib N1-Oxide is unique due to its specific oxidation state, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors. This uniqueness makes it a valuable compound for further research and development in targeted cancer therapies .
Eigenschaften
Molekularformel |
C25H24N6O3 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
1-[(3R)-3-[5-hydroxy-4-imino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-25-22(24(26)30(33)16-27-25)23(28-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,26,33H,1,6-7,14-15H2/t18-/m1/s1 |
InChI-Schlüssel |
OIZIQPXPDWYSJD-GOSISDBHSA-N |
Isomerische SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O |
Kanonische SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


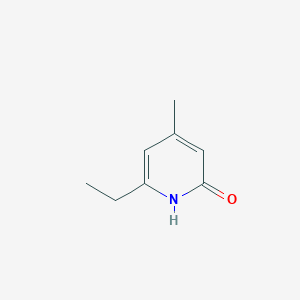
![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)
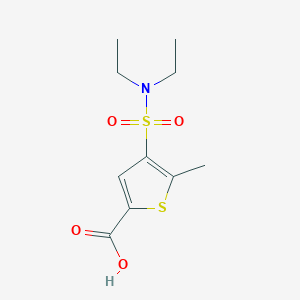
![2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B13861818.png)

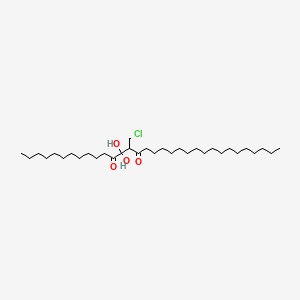
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
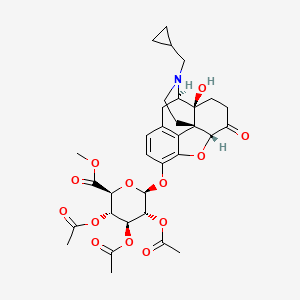
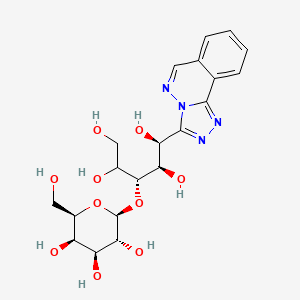
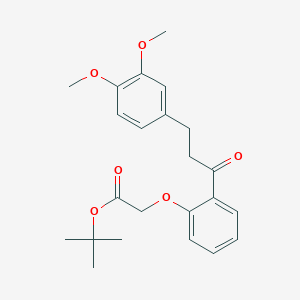
![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
